molecular formula C44H53FN7O8P B13714010 3'-F-3'-dG(iBu)-2'-phosphoramidite

3'-F-3'-dG(iBu)-2'-phosphoramidite

Cat. No.: B13714010
M. Wt: 857.9 g/mol
InChI Key: VRYMRGCKBRUVPH-AOCJBPQJSA-N
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Description

Significance of Nucleoside Analogs in Biochemical and Molecular Biology Research

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the fundamental components of DNA and RNA. numberanalytics.comazolifesciences.com Their significance lies in their ability to participate in, and consequently interfere with, biological processes involving nucleic acid synthesis. numberanalytics.comfiveable.me This interference is the basis for their widespread use as therapeutic agents, particularly in antiviral and anticancer treatments, where they can inhibit the replication of rapidly dividing viruses and cancer cells. numberanalytics.comazolifesciences.com

In biochemical and molecular biology research, nucleoside analogs are indispensable tools. numberanalytics.comnih.gov They are used to probe the structure and function of nucleic acids and the enzymes that interact with them. numberanalytics.com By incorporating analogs into DNA or RNA sequences, scientists can study enzymatic mechanisms, nucleic acid folding, and molecular recognition events. For example, analogs like bromodeoxyuridine (BrdU) and ethynyldeoxyuridine (EdU) are used to label newly synthesized DNA for detection and quantification. numberanalytics.com This ability to modify and observe nucleic acids at a molecular level is crucial for advancing our understanding of genetic information storage and transfer. nih.gov

Overview of Modified Nucleosides as Building Blocks for Oligonucleotide Synthesis

Oligonucleotides, short, single-stranded fragments of DNA or RNA, have a vast array of applications, from primers in PCR to therapeutic agents like antisense oligonucleotides and siRNAs. wikipedia.orgnih.gov The chemical synthesis of these molecules with a defined sequence is made possible by using modified nucleosides as building blocks. wikipedia.orgencyclopedia.pub

The dominant method for this process is solid-phase phosphoramidite (B1245037) chemistry. wikipedia.org This technique involves the sequential coupling of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. Nucleoside phosphoramidites are derivatives of natural or modified nucleosides where the 5'-hydroxyl group is protected (typically with a dimethoxytrityl, or DMT, group), and the 3'-hydroxyl group is converted into a reactive phosphoramidite moiety. wikipedia.orgnih.gov The nucleobases themselves are also protected to prevent side reactions during synthesis. wikipedia.org These modifications ensure high coupling efficiency and allow for the stepwise, controlled assembly of the desired oligonucleotide sequence in the 3' to 5' direction.

Positioning of 3'-F-3'-dG(iBu)-2'-phosphoramidite within the Landscape of Modified Guanosine (B1672433) Analogs

This compound is a highly specialized purine (B94841) nucleoside amidite analog used for synthesizing DNA or RNA. broadpharm.comtebubio.com Its structure is defined by several key modifications to the standard deoxyguanosine nucleoside:

3'-Fluoro (3'-F): A fluorine atom replaces the hydroxyl group at the 3' position of the deoxyribose sugar. The high electronegativity of fluorine significantly influences the sugar's pucker and can enhance the stability of the resulting nucleic acid duplex. oup.comnih.gov Fluorine substitution at this position is known to increase the chemical stability of the nucleoside analog. nih.gov

Deoxyguanosine (dG): It is a derivative of the natural purine nucleoside, deoxyguanosine.

Isobutyryl (iBu): The exocyclic amine group of the guanine (B1146940) base is protected by an isobutyryl group. This protection is necessary to prevent unwanted side reactions during the oligonucleotide synthesis cycle. wikipedia.org The isobutyryl group is a common choice for protecting guanosine. huarenscience.comsigmaaldrich.com

2'-Phosphoramidite: The reactive phosphoramidite group is located at the 2' position of the sugar. This is a less common position for the phosphoramidite compared to the standard 3' position, indicating its use in creating specific, non-standard oligonucleotide structures.

This compound is one of many modified guanosine phosphoramidites available to researchers. Modifications can occur at the sugar, the base, or the phosphate (B84403) backbone. For instance, this compound has been utilized as a building block in the synthesis of cyclic dinucleotide STING (Stimulator of Interferon Genes) agonists, which are being investigated for their potential in cancer immunotherapy. caymanchem.com This highlights its role in creating novel therapeutic molecules.

Data Tables

Table 1: Properties of this compound

Property Value Reference
Chemical Name 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-3′-fluoro-N-(2-methyl-1-oxopropyl)-guanosine, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] caymanchem.com
CAS Number 2080404-21-1 broadpharm.comcaymanchem.com
Molecular Formula C44H53FN7O8P caymanchem.com
Formula Weight 857.9 g/mol caymanchem.com
Purity ≥95% caymanchem.com
Primary Application Building block for oligonucleotide synthesis broadpharm.comtebubio.comcaymanchem.com

| Specific Use Example | Synthesis of cyclic dinucleotide STING agonists | caymanchem.com |

Table 2: Comparison of Selected Guanosine Phosphoramidite Analogs

Compound Name Key Modification(s) Common Application
This compound 3'-Fluoro on sugar, 2'-phosphoramidite Synthesis of STING agonists, specialty oligonucleotides. caymanchem.com
DMT-dG(ib) Phosphoramidite Standard deoxyguanosine with N2-isobutyryl protection and 3'-phosphoramidite. Routine DNA synthesis. sigmaaldrich.com
2'-OMe-ibu-G-CE Phosphoramidite 2'-O-Methyl on sugar. Synthesis of nuclease-resistant RNA analogs (e.g., for antisense therapy). glenresearch.com
8-Fluoro-deoxyguanosine Phosphoramidite Fluorine at the C8 position of the guanine base. Probes for studying nucleic acid structure and interactions. researchgate.net

| dG(dmf)-CE Phosphoramidite | N2-dimethylformamidine (dmf) protecting group. | DNA synthesis, offers faster deprotection than iBu. huarenscience.com |

Properties

Molecular Formula

C44H53FN7O8P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)36(45)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1

InChI Key

VRYMRGCKBRUVPH-AOCJBPQJSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Synthetic Methodologies for 3 F 3 Dg Ibu 2 Phosphoramidite

Precursor Synthesis Strategies for 3'-Fluoro-3'-deoxyguanosine Nucleosides

The synthesis of the 3'-fluoro-3'-deoxyguanosine nucleoside precursor is the foundational stage for creating the final phosphoramidite (B1245037). This process involves the introduction of a fluorine atom with specific stereochemistry, the protection of reactive sites on the guanine (B1146940) base and sugar, and the formation of the crucial nucleosidic bond.

Development of Stereoselective Fluorination Protocols at the 3'-Position

Introducing a fluorine atom at the 3'-position of the sugar ring with the correct stereochemistry is a pivotal and challenging step. Fluorine's high electronegativity can significantly influence the sugar's conformation and the stability of the glycosidic bond. nih.govrsc.org Two primary strategies have been developed: nucleophilic displacement and electrophilic fluorination.

Nucleophilic fluorination often employs reagents like diethylaminosulfur trifluoride (DAST). nih.govnih.gov This method typically proceeds via an Sɴ2 mechanism, resulting in an inversion of configuration at the carbon center. For instance, treatment of a precursor with a hydroxyl group in the xylo configuration with DAST can yield the desired 3'-fluoro substituent in the ribo configuration. nih.gov

A more recent and versatile approach involves electrophilic fluorination. A common strategy begins with a readily available nucleoside, which is converted into a 2'-ketonucleoside intermediate. acs.org This ketone can then be subjected to aminocatalytic, electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). acs.orgmdpi.com This method offers excellent stereocontrol, allowing for the selective formation of the desired anti-β-fluoro diastereomer. acs.orgnih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity. acs.org

MethodReagent(s)Key Features
Nucleophilic Fluorination Diethylaminosulfur trifluoride (DAST)One-step conversion of hydroxyl to fluorine; proceeds with inversion of configuration (Sɴ2 mechanism). nih.govnih.gov
Electrophilic Fluorination N-fluorobenzenesulfonimide (NFSI), Amine catalystProceeds via a 2'-keto intermediate; allows for high stereocontrol to achieve the desired diastereomer. acs.orgmdpi.com

Regioselective Protection Strategies for the Guanine Nucleobase (e.g., Isobutyryl group for N2) and Sugar Hydroxyl Moieties (e.g., Dimethoxytrityl for 5'-O)

To prevent unwanted side reactions during synthesis, reactive functional groups on the guanine base and the sugar moiety must be temporarily masked with protecting groups. researchgate.net The selection of these groups is based on their ease of introduction, stability under subsequent reaction conditions, and facile removal during the final deprotection step.

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the sugar is typically protected with a 4,4'-dimethoxytrityl (DMT) group. wikipedia.org The DMT group is introduced by reacting the nucleoside with DMT-chloride (DMT-Cl). Due to its significant steric bulk, the DMT group reacts with high selectivity at the less hindered primary 5'-hydroxyl position. researchgate.netumich.edu This acid-labile group remains intact throughout the synthesis and is conveniently removed under mild acidic conditions during the final stages of oligonucleotide synthesis. twistbioscience.com

Guanine N2-Amine Protection: The exocyclic amino group (N2) of the guanine base is nucleophilic and requires protection. The isobutyryl (iBu) group is a commonly used protecting group for this purpose. caymanchem.combiosearchtech.com It is introduced by treating the guanosine (B1672433) derivative with isobutyric anhydride (B1165640). mdpi.com The iBu group provides robust protection during the subsequent phosphitylation and oligonucleotide synthesis steps and is efficiently removed by standard ammoniacal or amine-based deprotection procedures. biosearchtech.comnih.gov

Optimization of Glycosylation Reactions for Purine (B94841) Nucleosides

A widely used and optimized method is the Vorbrüggen glycosylation. researchgate.net This reaction typically involves coupling a silylated heterocyclic base (e.g., N2-isobutyryl-guanine protected with trimethylsilyl (B98337) groups) with an activated sugar derivative, such as a 1-O-acetyl-3-fluoro-ribofuranose intermediate. The reaction is promoted by a Lewis acid catalyst. Optimization focuses on the choice of catalyst, solvent, and temperature to maximize the yield of the desired β-anomer. nih.govmdpi.com Enzymatic transglycosylation methods have also been explored as an alternative for synthesizing fluorine-containing purine nucleosides, offering high selectivity under mild conditions. nih.govnih.govresearchgate.net

Phosphoramidite Derivatization Procedures

Once the protected 3'-fluoro-3'-deoxyguanosine precursor is synthesized, it is converted into the final phosphoramidite product. This involves the introduction of a phosphityl group at the 2'-hydroxyl position, a reaction that must be carried out under anhydrous conditions to yield the reactive species used in automated oligonucleotide synthesis.

Reaction Conditions for Phosphitylation to Form the 2'-Phosphoramidite

Phosphitylation is the chemical reaction that introduces the phosphoramidite moiety onto the free 2'-hydroxyl group of the protected nucleoside. The most common phosphitylating agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator. google.comacs.orgresearchgate.net

The reaction is performed under strictly anhydrous conditions, typically in a dry aprotic solvent like acetonitrile (B52724) or dichloromethane, to prevent hydrolysis of the highly moisture-sensitive P(III) reagents and products. researchgate.net The reaction involves the protected nucleoside, the phosphitylating agent, and an activator catalyst. The reaction proceeds rapidly, often completing within a few hours at room temperature, to yield the desired 3'-F-3'-dG(iBu)-2'-phosphoramidite. researchgate.net

Phosphitylating AgentTypical ActivatorKey Reaction Conditions
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite1H-Tetrazole, ETT, DCI, Py·TFAAnhydrous aprotic solvent (e.g., acetonitrile), room temperature, inert atmosphere. acs.orgresearchgate.net
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeNon-nucleophilic base (e.g., DIPEA)Anhydrous aprotic solvent (e.g., dichloromethane), room temperature, inert atmosphere.

Selection and Role of Activating Agents in Phosphoramidite Synthesis

Activators are essential catalysts in phosphoramidite chemistry. They have a dual role: first, as a weak acid, the activator protonates the nitrogen atom of the diisopropylamino group on the phosphitylating agent, converting it into a good leaving group. glenresearch.comnih.govglenresearch.com Second, the conjugate base of the activator acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate (e.g., a tetrazolide). glenresearch.com This intermediate is then rapidly attacked by the free hydroxyl group of the nucleoside to form the desired phosphite (B83602) triester linkage. glenresearch.com

The choice of activator influences the speed and efficiency of the coupling reaction. Key factors include the activator's acidity (pKa) and solubility in the reaction solvent. researchgate.netglenresearch.com

1H-Tetrazole: For a long time, 1H-tetrazole was the standard activator. However, it has limited solubility in acetonitrile and is classified as hazardous. researchgate.netglenresearch.com

5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic than 1H-tetrazole, leading to faster coupling reactions, which is particularly beneficial for sterically hindered nucleosides like those used in RNA synthesis. glenresearch.com

4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole but is a more potent nucleophilic catalyst. glenresearch.com It is also highly soluble in acetonitrile, preventing precipitation issues that can occur with tetrazole-based activators. glenresearch.comglenresearch.com

ActivatorpKaKey Characteristics
1H-Tetrazole 4.9Historic standard; limited solubility and potential safety concerns. glenresearch.com
5-Ethylthio-1H-tetrazole (ETT) 4.2More acidic than 1H-Tetrazole, resulting in faster coupling rates. glenresearch.comglenresearch.com
4,5-Dicyanoimidazole (DCI) 5.2Less acidic but a stronger nucleophile than tetrazole; highly soluble in acetonitrile. glenresearch.comglenresearch.com
Pyridinium trifluoroacetate (B77799) (Py·TFA) 5.2Inexpensive, stable, non-toxic, and highly soluble alternative to tetrazole. researchgate.net

Purification and Analytical Characterization for Synthetic Validation of this compound

The validation of the successful synthesis of this compound hinges on rigorous purification to remove unreacted starting materials, byproducts, and reagents, followed by comprehensive analytical characterization to confirm its chemical structure and assess its purity.

Chromatographic Techniques for Monomer Purification

The purification of the this compound monomer is a critical step to ensure high coupling efficiencies during automated oligonucleotide synthesis. Several chromatographic techniques are employed for this purpose, each leveraging different physicochemical properties of the target molecule and its impurities.

Silica (B1680970) Gel Column Chromatography: This is the most conventional method for purifying phosphoramidites. bioneer.comnih.gov The process involves passing the crude reaction mixture through a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or acetone), is used as the eluent. To prevent the degradation of the acid-sensitive phosphoramidite on the silica gel, a small amount of a weak base, such as triethylamine (B128534), is often added to the eluent. nih.gov The separation is based on the differential polarity of the components; the desired phosphoramidite, being moderately polar, is separated from more polar and less polar impurities. While effective, this method can sometimes lead to yield loss, especially on a large scale. google.comgoogle.com

Fluorous Affinity Purification: Given the presence of a fluorine atom in the target molecule, fluorous affinity chromatography presents a highly selective and efficient purification strategy. glenresearch.comacs.org This technique relies on the strong and specific interactions between fluorinated compounds and a fluorinated stationary phase. glenresearch.combiosearchtech.com By using a precursor tagged with a fluorous dimethoxytrityl (FDMT) group, the desired product can be selectively retained on a fluorous column while non-fluorous impurities are washed away. acs.org This method is known for its high selectivity and recovery rates, even for complex syntheses. glenresearch.com

Ion-Exchange Chromatography (IEC): While more commonly used for the purification of final oligonucleotides, IEC can be adapted for monomer purification under specific circumstances, particularly for separating charged impurities from the neutral phosphoramidite product. umich.edu

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Often, a combination of techniques is employed to achieve the stringent purity levels (typically ≥99%) required for oligonucleotide synthesis. bioneer.com

Table 1: Comparison of Chromatographic Purification Techniques for Phosphoramidites

Technique Principle of Separation Typical Stationary Phase Advantages Disadvantages
Silica Gel Chromatography Polarity Silica Gel Well-established, versatile, cost-effective for small scale Potential for product degradation, high solvent consumption, lower yield on large scale nih.govgoogle.com
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity C18-bonded silica High resolution and purity, automated Requires specialized equipment, higher cost
Fluorous Affinity Chromatography Fluorous-fluorous interaction Fluorinated adsorbent High selectivity for fluorinated compounds, high recovery, simplified workflow glenresearch.comacs.org Requires fluorous-tagged precursors, higher cost of specialized media
Ion-Exchange Chromatography (IEC) Charge Charged resin Effective for removing charged impurities Less common for neutral phosphoramidite monomers, resolution may be limited for similar compounds umich.edu

Spectroscopic Confirmation of Monomer Structure and Purity (e.g., ¹H NMR, ³¹P NMR, Mass Spectrometry)

Following purification, the identity, structure, and purity of the this compound monomer are unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of phosphoramidites. magritek.com

³¹P NMR: This is the most direct and widely used NMR technique for phosphoramidite analysis due to the 100% natural abundance of the phosphorus-31 isotope and the simplicity of the resulting spectra. magritek.com The phosphoramidite moiety contains a chiral phosphorus (III) center, leading to the presence of two diastereomers. This results in two distinct signals in the ³¹P NMR spectrum, typically appearing in the chemical shift range of 140 to 155 ppm. magritek.com The integration of these two peaks confirms the diastereomeric ratio, while the absence of signals from phosphate (B84403) (P(V)) impurities (around 0 ppm) or other phosphorus-containing byproducts is a key indicator of purity.

¹H NMR: A proton NMR spectrum provides detailed information about the entire molecular structure. It is used to confirm the presence and integrity of the guanine base, the isobutyryl (iBu) protecting group, the 3'-fluoro-3'-deoxyribose sugar moiety, and the cyanoethyl and diisopropylamino groups of the phosphoramidite moiety. magritek.com Specific chemical shifts and coupling constants, particularly the characteristic splitting patterns caused by the fluorine atom on the sugar ring, provide definitive proof of the structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used. The observed mass-to-charge ratio (m/z) must match the calculated molecular weight of this compound, providing conclusive evidence of its successful synthesis. oup.com

Table 2: Key Analytical Data for Validation of this compound

Analytical Technique Purpose Expected Result
³¹P NMR Confirm phosphoramidite moiety and purity Two signals for diastereomers between δ 140-155 ppm; absence of signals near 0 ppm. magritek.com
¹H NMR Confirm overall structure (base, sugar, protecting groups) Characteristic signals for protons on the guanine base, isobutyryl group, fluorinated sugar, cyanoethyl group, and diisopropyl groups. magritek.com
Mass Spectrometry (MS) Confirm molecular weight Observed m/z value corresponds to the calculated molecular mass of the target compound.

Comparative Analysis of Synthetic Efficiency and Yield with Related Phosphoramidites

Several factors contribute to these differences in yield:

Fluorination Chemistry: The reagents and conditions used for fluorination can lead to the formation of byproducts, complicating purification and reducing the yield of the desired fluorinated nucleoside. nih.gov

Protecting Group Strategy: The stability of protecting groups under the conditions required for subsequent reactions is crucial. The presence of the electronegative fluorine atom can influence the reactivity of nearby functional groups, necessitating careful optimization of protection and deprotection steps.

Purification Losses: As described previously, the purification of modified phosphoramidites can be challenging and may contribute to a reduction in the isolated yield. google.com

Table 3: Comparative Synthetic Yields of Selected Nucleoside Phosphoramidites

Compound Key Structural Feature Number of Steps (if reported) Overall Yield Reference
3'-α-fluoro-2',3'-dideoxyguanosine (Nucleoside Precursor) 3'-Fluoro 6 27% nih.gov
2'-deoxy-2'-fluoro-N³-methylcytidine phosphoramidite 2'-Fluoro 5 17% acs.org
2'-fluoro-3'-aminonucleoside phosphoramidite 2'-Fluoro, 3'-Amino Not specified 18% oup.com
Standard Deoxynucleoside Phosphoramidites Non-modified Varies Typically >50-65% on large scale google.com

Integration of 3 F 3 Dg Ibu into Oligonucleotides Via Solid Phase Synthesis

Principles of Automated Solid-Phase Phosphoramidite (B1245037) Chemistry

Automated solid-phase synthesis offers significant advantages over solution-phase methods, including the use of excess reagents to drive reactions to completion, easy removal of impurities by washing, and amenability to automation. atdbio.com The synthesis is performed on a solid support, typically controlled-pore glass (CPG) or polystyrene, to which the initial nucleoside is attached. atdbio.combiotage.com The process involves a cyclical addition of phosphoramidite monomers to the growing oligonucleotide chain in the 3' to 5' direction. sigmaaldrich.comatdbio.com

Stepwise Assembly Cycle: Deprotection, Coupling, Capping, and Oxidation

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle consisting of four key chemical reactions:

Deprotection (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. sigmaaldrich.comatdbio.com This is typically achieved by treating the support with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. atdbio.comttu.ee The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling step. atdbio.com

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated and added to the growing chain. The phosphoramidite, which has its own 5'-DMT group and a protecting group on the base, is activated by a catalyst, commonly tetrazole or a derivative thereof. sigmaaldrich.comatdbio.com The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. sigmaaldrich.comatdbio.com This reaction is carried out in an anhydrous solvent, such as acetonitrile (B52724), to ensure high coupling efficiency. atdbio.com

Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups on the solid support are permanently blocked in the capping step. wikipedia.org This is typically done by acetylation using a capping mixture, often acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.orgttu.ee This ensures that only the full-length oligonucleotides are synthesized.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. sigmaaldrich.com This is usually accomplished using a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine. ttu.eenih.gov This step completes the addition of one nucleotide, and the cycle can be repeated to extend the oligonucleotide chain.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. ttu.ee

Table 1: Key Steps in the Phosphoramidite Synthesis Cycle

StepReagent(s)Purpose
Deprotection Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DichloromethaneRemoves the 5'-DMT protecting group to expose the 5'-hydroxyl for coupling.
Coupling Phosphoramidite monomer and an activator (e.g., tetrazole) in AcetonitrileAdds the next nucleoside to the growing oligonucleotide chain.
Capping Acetic anhydride and 1-methylimidazoleBlocks unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation Iodine, water, and a base (e.g., pyridine)Stabilizes the newly formed internucleotide linkage by converting the phosphite triester to a phosphate triester.

Optimization of Coupling Efficiencies and Reaction Kinetics for 3'-F-3'-dG(iBu)-2'-phosphoramidite

Achieving high coupling efficiency is paramount for the successful synthesis of oligonucleotides, especially for longer sequences. An average coupling efficiency of 98% for a 20-mer would result in a 68% yield of the full-length product, but this drops to just 13% for a 100-mer. glenresearch.com The presence of moisture is a major obstacle as it can lower coupling efficiency. glenresearch.com

The kinetics of the coupling reaction are influenced by the specific phosphoramidite used and the activator. Studies have shown that the choice of both the amine and the oxygen substituent on the phosphoramidite can affect the reaction rate. nih.gov For instance, the rate of coupling generally decreases with bulkier diisopropylamino groups compared to diethylamino groups. nih.gov The activator also plays a crucial role; while acidic activators like tetrazole are necessary to protonate the phosphoramidite for reaction, they can also lead to side reactions like the formation of GG dimers. glenresearch.comnih.gov

For modified phosphoramidites like this compound, optimizing coupling times and reagent concentrations is essential to ensure efficient incorporation into the growing oligonucleotide chain. The presence of the 3'-fluoro modification may influence the reactivity of the phosphoramidite, potentially requiring adjustments to the standard coupling protocols.

Considerations for Deprotection of 3'-F-3'-dG(iBu)-Containing Oligonucleotides

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This process, known as deprotection, is a critical step that must be carefully controlled to avoid degradation of the final product. nih.govglenresearch.com

The deprotection process typically involves three stages:

Cleavage from the support: The oligonucleotide is released from the solid support.

Phosphate deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed.

Base deprotection: The protecting groups on the heterocyclic bases are removed. glenresearch.com

The choice of deprotection strategy depends on the specific protecting groups used and the presence of any sensitive moieties in the oligonucleotide. glenresearch.com For standard DNA synthesis, a common method involves treatment with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures. biosearchtech.com However, for oligonucleotides containing sensitive modifications, milder deprotection conditions are necessary. biosearchtech.com

A newer method utilizes a mixture of triethylamine (B128534) and lithium hydroxide in methanol, which can cleave the oligonucleotide from the support and remove protecting groups in a single step, eliminating the need for subsequent purification to remove residual protecting groups and silicates. nih.gov

Table 2: Common Deprotection Reagents and Conditions

Reagent(s)ConditionsApplication
Ammonium Hydroxide55°C for 17 hoursStandard deprotection for A, C, G, T bases. glenresearch.com
Ammonium HydroxideRoom temperature for 17 hoursMilder deprotection suitable for dmf-dG. glenresearch.com
Ammonium Hydroxide/Methylamine (AMA)65°C for 10 minutesUltraFAST deprotection; requires Ac-dC. glenresearch.comglenresearch.com
Potassium Carbonate in MethanolRoom temperature for 4 hoursUltraMILD deprotection for sensitive oligonucleotides. glenresearch.comglenresearch.com
t-Butylamine/Methanol/Water55°C overnightAlternative for rhodamine-containing modifiers. glenresearch.combiosearchtech.com
Triethylamine and Lithium Hydroxide in Methanol75°C for 1 hourRapid, one-step deprotection and purification. nih.gov

Advanced Oligonucleotide Synthesis Techniques Employing this compound

The versatility of phosphoramidite chemistry allows for the synthesis of complex and modified oligonucleotides, including long sequences and chimeric constructs.

Synthesis of Long Oligonucleotide Sequences

The synthesis of long oligonucleotides presents unique challenges. Maintaining high coupling efficiency throughout the synthesis is crucial, as even a small decrease in efficiency can lead to a significant reduction in the yield of the full-length product. glenresearch.com The choice of solid support is also important; for very long oligonucleotides (over 100 bases), supports with larger pore sizes, such as 2000 Å CPG, are often recommended to prevent steric hindrance as the oligonucleotide chains grow. glenresearch.com

Side reactions, such as depurination, become more prominent during the synthesis of long oligonucleotides. glenresearch.com Depurination, the loss of a purine (B94841) base, can occur due to the acidic conditions of the detritylation step. Using a milder deblocking agent like dichloroacetic acid (DCA) instead of TCA can help to minimize this side reaction. glenresearch.com Another potential issue is the N3-cyanoethylation of thymidine (B127349) during ammonia (B1221849) deprotection, which can be minimized by using a larger volume of ammonia or by using AMA. glenresearch.com

Incorporation into Chimeric DNA/RNA Constructs

The synthesis of chimeric oligonucleotides, which contain both DNA and RNA residues, is a key application of phosphoramidite chemistry. glenresearch.com These constructs are valuable tools in molecular biology and are being explored for therapeutic applications. The synthesis of chimeric DNA/RNA oligonucleotides requires careful consideration of the protecting groups used for the RNA monomers. The 2'-hydroxyl group of the ribose sugar must be protected during the synthesis and then selectively deprotected at the end. glenresearch.com The deprotection of RNA and chimeric oligonucleotides is a multi-step process that involves cleavage from the support, deprotection of the phosphate backbone and bases, followed by the final removal of the 2'-protecting group. glenresearch.com

The incorporation of this compound into chimeric constructs would follow the general principles of phosphoramidite chemistry, with the specific coupling and deprotection conditions optimized for this modified nucleoside.

Strategies for Direct Incorporation of Modified Nucleosides

The direct incorporation of modified nucleosides, such as this compound, into a growing oligonucleotide chain is the most efficient method for producing large quantities of a specific modified sequence. nih.gov This approach relies on the standard phosphoramidite solid-phase synthesis cycle, utilizing a custom-synthesized phosphoramidite monomer of the modified nucleoside. nih.govatdbio.com

The process begins with the synthesis of the 3'-fluoro-3'-deoxyguanosine nucleoside, which is then protected at the exocyclic amine (N2) with an isobutyryl (iBu) group. tandfonline.com The 5'-hydroxyl group is subsequently protected with a dimethoxytrityl (DMT) group, a standard acid-labile protecting group in oligonucleotide synthesis. The final step in preparing the monomer is the phosphitylation of the 2'-hydroxyl group to introduce the reactive phosphoramidite moiety. atdbio.comtandfonline.com This creates the building block, this compound, ready for use in automated solid-phase synthesis.

During automated synthesis, the modified phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer. nih.gov When the sequence calls for the incorporation of the 3'-fluoro-modified guanosine (B1672433), the synthesizer delivers the custom phosphoramidite along with an activator, such as tetrazole or its derivatives. atdbio.combiotage.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. biotage.com The free 5'-hydroxyl group of the support-bound oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage. atdbio.com This coupling step is followed by capping of any unreacted 5'-hydroxyl groups, oxidation of the phosphite triester to a more stable phosphate triester, and detritylation to prepare the 5'-hydroxyl for the next coupling cycle. biotage.com

The efficiency of the coupling step for modified phosphoramidites like this compound is a critical parameter and is monitored in real-time by measuring the absorbance of the released trityl cation. biosyn.com While standard phosphoramidites exhibit high coupling efficiencies, modified monomers may require optimized coupling times or different activators to achieve comparable results. nih.gov The stability of the protecting groups, particularly the isobutyryl group on the guanine (B1146940) base, throughout the synthesis cycles is also crucial for the integrity of the final oligonucleotide.

Analytical Quality Control of Synthesized Modified Oligonucleotides

Following synthesis and deprotection, rigorous analytical quality control (QC) is essential to confirm the identity and purity of the modified oligonucleotide. thermofisher.com The introduction of modifications like the 3'-fluoro group necessitates a comprehensive analytical approach to verify not only the correct sequence length and composition but also the successful incorporation of the modified nucleotide. girindus.com This typically involves a combination of chromatographic and mass spectrometric techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The mobile phase in IP-RP-HPLC typically consists of an aqueous buffer containing an ion-pairing agent, such as triethylamine (TEA), and an organic modifier like acetonitrile. The positively charged TEA pairs with the negatively charged phosphate backbone of the oligonucleotide, neutralizing the charge and allowing the molecule to be retained and separated by the hydrophobic stationary phase of the column. A gradient of increasing organic solvent concentration is used to elute the oligonucleotides, with shorter and less hydrophobic species eluting before longer, more hydrophobic ones. youtube.com

For oligonucleotides modified with 3'-F-3'-dG(iBu), HPLC analysis is used to separate the full-length product (n) from failure sequences, such as truncated (n-1, n-2) sequences that result from incomplete coupling during synthesis. girindus.com The presence of the 3'-fluoro modification can slightly alter the retention time of the oligonucleotide compared to its unmodified counterpart, but it is generally well-resolved from major failure sequences. The purity is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total area of all peaks in the chromatogram. Therapeutic oligonucleotides often require a purity of >95%. girindus.com

Table 1: Example HPLC Conditions for Modified Oligonucleotide Analysis

ParameterCondition
Column Reversed-Phase C18
Mobile Phase A 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Linear gradient of Mobile Phase B
Column Temperature 60 °C chromatographyonline.com
Detection UV at 260 nm thermofisher.com
Flow Rate 0.2 - 1.0 mL/min

Mass Spectrometry for Sequence and Modification Verification

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of a synthesized oligonucleotide's identity. idtdna.com It provides a direct measurement of the molecular weight of the oligonucleotide, which can be compared to the calculated theoretical mass of the desired sequence. This analysis confirms that the oligonucleotide has the correct length and composition and, crucially, that the modification has been successfully incorporated. biomers.net

Two primary MS techniques are used for oligonucleotide analysis: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). idtdna.com

MALDI-TOF MS involves co-crystallizing the oligonucleotide with a matrix material. A laser pulse desorbs and ionizes the molecules, which then travel through a flight tube to a detector. biomers.net The time of flight is directly proportional to the mass-to-charge ratio of the ion. MALDI-TOF provides a rapid and accurate mass determination and can easily identify the full-length product and resolve it from failure sequences, which differ in mass by the molecular weight of a single nucleotide (approx. 300 Da). biomers.net The successful incorporation of the 3'-F-3'-dG(iBu) moiety is confirmed by the measured mass matching the calculated mass, which includes the additional mass of the fluorine atom and the isobutyryl group relative to a standard deoxyguanosine.

Electrospray Ionization MS (ESI-MS) is often coupled with liquid chromatography (LC-MS). shimadzu.com The eluent from the HPLC column is sprayed into the mass spectrometer, creating multiply charged ions. ESI-MS is particularly useful for analyzing longer or more complex oligonucleotides and can provide very high mass accuracy. idtdna.comshimadzu.com The resulting spectrum shows a series of peaks corresponding to different charge states of the same molecule. This series can be mathematically deconvoluted to determine the molecular weight of the oligonucleotide with high precision. biomers.net LC-MS analysis not only confirms the mass of the main product but also provides mass information for impurity peaks observed in the chromatogram, aiding in their identification. thermofisher.com For instance, the mass of an n-1 peak can reveal which specific nucleotide was missed during synthesis. youtube.com

Table 2: Calculated vs. Expected Mass for a Hypothetical Modified Oligonucleotide

Sequence (Example)ModificationCalculated Mass (Da)Observed Mass (Da)Technique
5'-TGC-G -ATC-3'3'-F-3'-dG2165.42165.5ESI-MS
5'-TGC-G-ATC-3'Unmodified dG2147.42147.4ESI-MS

Note: Masses are hypothetical and for illustrative purposes.

This dual approach of HPLC for purity assessment and mass spectrometry for identity verification provides a comprehensive quality control profile, ensuring that the synthesized oligonucleotide containing 3'-F-3'-dG(iBu) meets the required specifications for subsequent applications. girindus.com

Academic Investigations of Nucleic Acids Containing 3 F 3 Dg Modifications

Conformational Analysis of 3'-F-3'-dG-Modified Nucleic Acid Duplexes

The furanose ring of a standard deoxyribonucleoside in DNA typically exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). researchgate.netcolostate.edu This conformational flexibility is crucial for the structural polymorphism of DNA. However, the introduction of an electron-withdrawing fluorine atom at the 3' position significantly alters this equilibrium.

FeatureDeoxyribose (in B-DNA)3'-Fluoro-deoxyribose
Predominant Sugar Pucker C2'-endo (South)C3'-endo (North)
Conformational Analogy DNA-likeRNA-like

Given that the 3'-fluorination of deoxyguanosine induces a C3'-endo sugar pucker, oligonucleotides containing this modification tend to adopt an A-form or an A-like helical geometry. glenresearch.com This structural shift moves the base pairs away from the central axis of the helix and results in a wider, more compressed helical structure compared to the B-form. glenresearch.com The resulting duplex can be considered an intermediate state that possesses characteristics of both A-form and B-form DNA, though with a strong inclination towards the A-form. This conformational predisposition can have significant consequences for molecular recognition and biological function.

Thermodynamic Stability and Hybridization Properties of 3'-F-3'-dG-Modified Nucleic Acids

The stability of a nucleic acid duplex is a critical parameter that governs its biological function and its utility in various biotechnological applications. The introduction of 3'-F-3'-dG can modulate this stability through its effects on base pairing and stacking interactions.

The melting temperature (Tm) is the temperature at which half of the duplex DNA molecules dissociate into single strands and is a direct measure of the duplex's thermal stability. sigmaaldrich.comresearchgate.net Studies have shown that the incorporation of 2'-fluoro modifications can enhance the thermal stability of DNA-DNA duplexes. trilinkbiotech.com For instance, the introduction of 2'-fluoro modifications has been reported to increase the Tm by approximately 1.3°C per modification. trilinkbiotech.com This increased stability is attributed to the C3'-endo sugar pucker, which pre-organizes the backbone for a more stable A-form-like duplex. nih.gov While this data pertains to 2'-fluoro modifications, the similar conformational effects of 3'-fluorination suggest a comparable stabilizing influence. The enhanced stability is primarily driven by a more favorable enthalpy of duplex formation, which is influenced by improved base stacking and hydrogen bonding interactions. nih.gov

ModificationEffect on Tm
2'-Fluoro Increase of ~1.3°C per modification
3'-Fluoro (projected) Expected to increase Tm

The fidelity of base pairing is paramount for the accurate storage and transfer of genetic information. While the 3'-fluoro modification primarily influences the sugar conformation, it can also have subtle effects on the geometry of the Watson-Crick base pairs. The shift towards an A-form helix alters the positioning of the base pairs relative to each other, which can impact the stacking interactions between adjacent base pairs. glenresearch.com

Furthermore, the fidelity of nucleotide incorporation during DNA synthesis can be affected. While specific data on 3'-F-3'-dG is limited, studies on other modified nucleotides have shown that polymerases can exhibit varying degrees of tolerance and fidelity. The altered sugar pucker and helical geometry of a 3'-F-3'-dG-containing template strand could influence the selection and incorporation of the correct incoming nucleotide by DNA polymerase, potentially leading to a decrease in replication fidelity. However, some unnatural base pair systems have demonstrated remarkably high fidelity in PCR amplification.

Enzymatic Recognition and Processing of 3'-F-3'-dG-Modified Nucleic Acids

The interaction of nucleic acids with enzymes is fundamental to most cellular processes involving DNA and RNA. The structural alterations induced by 3'-F-3'-dG can significantly impact how these modified nucleic acids are recognized and processed by various enzymes, such as polymerases and nucleases.

Studies have shown that DNA polymerases can incorporate 2'-fluorinated nucleotides, although the efficiency may be lower than that for natural deoxynucleotides. oup.comnih.gov Certain thermostable DNA polymerases, particularly those lacking exonuclease activity, have been found to be more effective at incorporating these modified analogs. oup.com The ability of a polymerase to utilize a 3'-fluoro-modified nucleotide triphosphate would be critical for applications like Sanger sequencing or PCR with modified nucleotides. nih.govresearchgate.net Interestingly, the presence of a modified nucleotide at the 3'-primer terminus can sometimes enhance the incorporation of a subsequent modified nucleotide. nih.govacs.org

Nucleic acids containing 2'-fluoro modifications have demonstrated increased resistance to nuclease degradation. oup.comnih.gov This resistance is a valuable property for therapeutic oligonucleotides, as it can prolong their half-life in a biological system. The altered sugar-phosphate backbone conformation likely hinders the binding and catalytic activity of nucleases that would otherwise degrade the nucleic acid strand. It is highly probable that 3'-F-3'-dG-modified oligonucleotides would exhibit similar nuclease resistance.

Furthermore, restriction enzymes, which recognize and cleave specific DNA sequences, are sensitive to modifications within their recognition sites. The conformational changes induced by 3'-F-3'-dG could interfere with the binding of a restriction enzyme, thereby inhibiting cleavage. nih.govnih.gov

Substrate Activity with Nucleic Acid Polymerases

The incorporation of modified nucleotides into a growing nucleic acid chain is a critical aspect of many molecular biology techniques. However, modifications to the sugar moiety, particularly at the 3'-position, can significantly impact the substrate activity with nucleic acid polymerases. The 3'-hydroxyl group is essential for the catalytic mechanism of polymerases, as it acts as the nucleophile that attacks the alpha-phosphate of the incoming nucleoside triphosphate (NTP), forming a new phosphodiester bond and extending the chain.

Introducing a fluorine atom at the 3'-position, as in 3'-fluoro-3'-deoxyguanosine (3'-F-3'-dG), replaces this crucial 3'-hydroxyl group. Consequently, once a 3'-F-3'-dG nucleotide is incorporated into a DNA strand, it lacks the necessary functional group for the subsequent addition of the next nucleotide. This leads to the immediate termination of the polymerization process. Therefore, oligonucleotides containing a 3'-F-3'-dG modification at their 3'-terminus are not effective substrates for further extension by DNA polymerases.

This behavior is analogous to other 3'-deoxyribonucleotides, which are well-established chain terminators used in Sanger sequencing and as antiviral agents. For instance, 3'-deoxynucleotides are known to inhibit eukaryotic DNA primase. jenabioscience.com While extensive research has been conducted on the incorporation of various modified dNTPs, the focus is often on modifications that still permit polymerization. nih.govnih.gov Studies on closely related 2'-fluoro modified nucleotides have shown that the incorporation of 2'-F-dGTP can be particularly challenging for some RNA polymerases, with some failing to incorporate it at all. researchgate.net Given that the 3'-position is directly involved in the chemistry of chain elongation, 3'-F-3'-dG is expected to be a potent chain terminator.

Table 1: Predicted Substrate Activity of 3'-F-3'-dGTP with Nucleic Acid Polymerases

Polymerase TypePredicted ActivityRationale
DNA Polymerases (e.g., Taq, Pfu)Chain TerminationThe 3'-fluoro group replaces the 3'-hydroxyl, which is essential for phosphodiester bond formation and chain extension.
RNA PolymerasesChain TerminationSimilar to DNA polymerases, RNA polymerases require a 3'-hydroxyl group for the addition of subsequent nucleotides.
Reverse TranscriptasesChain TerminationThese polymerases also follow the standard mechanism of chain elongation requiring a 3'-hydroxyl group.

Resistance to Nuclease Degradation (e.g., RNase H, DNases)

A significant advantage of chemically modifying oligonucleotides is the potential to enhance their stability against degradation by nucleases. Nucleases are enzymes that cleave the phosphodiester bonds in the backbone of nucleic acids and are broadly categorized as endonucleases (cleaving within a chain) or exonucleases (cleaving from the ends). The introduction of a 3'-fluoro group in 3'-F-3'-dG can confer substantial resistance to certain types of nucleases.

This resistance primarily stems from steric hindrance. The active sites of nucleases are highly specific for the standard conformation of the sugar-phosphate backbone of DNA or RNA. The substitution of a hydrogen atom with a more electronegative and larger fluorine atom at the 3'-position of the deoxyribose sugar can alter the local conformation and prevent the enzyme from properly binding and catalyzing the cleavage reaction.

Resistance to DNases: Deoxyribonucleases (DNases) are endonucleases that degrade DNA. DNase I, a common type, hydrolyzes phosphodiester linkages in single-stranded and double-stranded DNA. wikipedia.orgthermofisher.com Modifications to the sugar moiety can interfere with this activity. Oligonucleotides with modifications at the 3'-terminus have shown increased stability, largely because 3'-exonucleases are a primary pathway for degradation in biological fluids like serum. nih.govresearchgate.net A 3'-F-3'-dG modification would be expected to block the activity of 3'-exonucleases, such as snake venom phosphodiesterase (SVPDE) and Exonuclease III, which require a free 3'-hydroxyl end to initiate degradation.

Resistance to RNase H: RNase H is an endonuclease that specifically degrades the RNA strand of an RNA-DNA hybrid duplex. nih.gov This activity is crucial for the mechanism of action of some antisense oligonucleotides. The enzyme recognizes the structural features of the hybrid helix. nih.gov While RNase H acts on the RNA strand, its activity can be sensitive to modifications on the complementary DNA strand. wesleyan.edu The introduction of modified bases in the DNA strand can inhibit cleavage. wesleyan.edu Although the specific effect of a 3'-F-3'-dG modification within a DNA strand on RNase H activity has not been extensively reported, modifications that alter the helical geometry of the RNA-DNA hybrid can influence the enzyme's binding and cleavage pattern. Sugar modifications in general are a known strategy to improve nuclease resistance. synoligo.comacs.org

Table 2: Predicted Resistance of Oligonucleotides Containing 3'-F-3'-dG to Nucleases

NucleaseTypeAction on Unmodified DNAPredicted Effect of 3'-F-3'-dG
3'-Exonucleases (e.g., SVPDE)ExonucleaseDegrades from the 3'-endHigh resistance, as the modification blocks the initiation point.
DNase IEndonucleaseCleaves internal phosphodiester bondsPotential for moderate resistance due to local conformational changes.
RNase HEndonucleaseCleaves RNA in RNA-DNA hybridsMay indirectly influence cleavage efficiency by altering hybrid duplex conformation.

Binding and Recognition by DNA/RNA-Binding Proteins

The interaction between proteins and nucleic acids is fundamental to most cellular processes, including DNA replication, transcription, and repair. DNA-binding proteins recognize their target sequences through a combination of direct readout of the base sequence (e.g., hydrogen bonds with the bases in the major groove) and indirect readout of the DNA shape and backbone conformation. proteopedia.org

The introduction of a 3'-F-3'-dG modification into an oligonucleotide can potentially influence the binding and recognition by DNA- or RNA-binding proteins. The fluorine atom at the 3'-position of the sugar ring can have several effects:

Local Conformational Changes: The high electronegativity of fluorine can alter the sugar pucker conformation, which in turn affects the local helical structure of the DNA. Proteins that are sensitive to the shape of the sugar-phosphate backbone or the width of the minor groove may exhibit altered binding affinity or specificity.

Steric Hindrance: For proteins that make close contact with the sugar-phosphate backbone, the fluorine atom could create a steric clash, preventing optimal binding. This would be particularly relevant for proteins that bind in the minor groove, where the sugar backbone is more exposed.

Alteration of Hydrogen Bonding: While the fluorine atom itself is a poor hydrogen bond acceptor, its electron-withdrawing effects could subtly alter the hydrogen bonding capabilities of nearby phosphate (B84403) groups or the hydroxyl group if the modification were at the 2'-position. In the case of 3'-F-3'-dG, the primary effect is the removal of the 3'-OH donor.

Specific protein families that could be affected include transcription factors, which often make extensive contacts with the DNA backbone, and DNA polymerases and nucleases, where the modification directly impacts the active site. nih.gov The specific consequences of a 3'-F-3'-dG modification on protein binding are highly dependent on the particular protein and its mode of interaction with the DNA. For instance, a protein that primarily recognizes the base sequence in the major groove might be less affected than one that relies heavily on the precise geometry of the backbone in the minor groove. proteopedia.orgbiorxiv.org Detailed structural and biochemical studies would be required to determine the precise impact of this modification on the binding of any given protein.

Applications of 3 F 3 Dg Ibu 2 Phosphoramidite in Advanced Molecular Biology Research

Development and Utilization of Fluorine-19 (¹⁹F) NMR Probes for Structural and Mechanistic Studies

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org With a natural abundance of 100% and a high magnetogyric ratio, its NMR sensitivity is 83% of that of a proton. nih.govacs.org The chemical shift of ¹⁹F is highly sensitive to its local environment, providing a powerful tool for detecting subtle changes in molecular structure and conformation. nih.govacs.orgnih.gov The introduction of a fluorine atom, such as in 3'-F-3'-dG(iBu)-2'-phosphoramidite, into a nucleic acid sequence allows for site-specific monitoring of its behavior.

Real-time Monitoring of Nucleic Acid Hybridization and Conformational Changes

The sensitivity of the ¹⁹F NMR signal to the local environment enables the real-time monitoring of dynamic processes in nucleic acids. nih.govnih.gov Changes in the ¹⁹F chemical shift can indicate alterations in nucleic acid conformation, such as those that occur during hybridization events or in response to environmental cues. nih.govrsc.orgnih.gov For example, studies have utilized ¹⁹F NMR to observe the conformational transitions in functional RNA molecules, providing insights into their biological activities. nih.gov The ability to track these changes in real-time offers a significant advantage over static structural methods.

Researchers have successfully used ¹⁹F-labeled nucleic acid-polymer conjugates as responsive probes for DNA binding events. These conjugates exhibit changes in their fluorine relaxation and diffusion properties upon hybridization with target oligonucleotide sequences, which can be monitored by in vitro NMR spectroscopy. rsc.org This approach provides a sensitive and versatile method for probing molecular structure and conformation. rsc.org

Elucidation of Nucleic Acid-Ligand Interactions

Understanding how small molecules, or ligands, interact with nucleic acids is crucial for drug development and understanding biological regulation. sci-hub.st ¹⁹F NMR spectroscopy, using fluorinated probes like those derived from this compound, offers a powerful method to study these interactions at an atomic level. sci-hub.stnih.gov The binding of a ligand to a fluorinated nucleic acid can induce a change in the ¹⁹F chemical shift, providing information about the binding event and the local conformation of the binding site. acs.orgsci-hub.st

This technique is particularly advantageous for studying larger RNA strands, where traditional proton NMR spectra can become overly complex. sci-hub.st By introducing a specific ¹⁹F label, researchers can selectively monitor the binding event at a particular site. sci-hub.st This approach has been used to investigate the interactions of various ligands with different types of nucleic acids, including RNA. sci-hub.stcolab.ws

Atomic Mutagenesis and Functional Analysis of Ribonucleic Acids and Deoxyribonucleic Acids

Atomic mutagenesis, the specific replacement of a single atom or functional group within a molecule, is a powerful technique for dissecting structure-function relationships. The incorporation of nucleotides modified with fluorine, such as 3'-fluoro-3'-deoxyguanosine derived from its phosphoramidite (B1245037) precursor, allows for precise alterations to the nucleic acid structure.

Probing Structure-Function Relationships in Functional RNA (e.g., Ribozymes, Aptamers)

Functional RNAs, such as ribozymes (catalytic RNAs) and aptamers (binding RNAs), rely on specific three-dimensional structures to perform their roles. nih.govrsc.org By strategically replacing a hydroxyl group with a fluorine atom at the 3' position, researchers can investigate the importance of that specific hydroxyl group for the RNA's structure and function. nih.gov This "atomic knockout" can reveal critical hydrogen bonding interactions or steric requirements within the folded RNA molecule. nih.gov

For instance, studies on the hairpin ribozyme have utilized nucleotide analog interference mapping (NAIM), a technique that involves incorporating modified nucleotides, to identify functional groups essential for its catalytic activity. nih.gov The introduction of a 3'-fluoro modification can disrupt key interactions, leading to a loss of function and thereby highlighting the importance of the original hydroxyl group. nih.gov

Ribozyme TypeKey Structural Feature ProbedMethodFinding
Hammerhead RibozymeTertiary stabilization interactionX-ray crystallographyResolved paradoxes in structure-function relationship. nih.gov
Group I IntronMetalloenzyme active siteQuantitative metal ion rescueRefined the model of the active site. nih.gov
Hairpin RibozymeLoop A and Loop B interactionsNucleotide Analog Interference Mapping (NAIM)Identified critical functional groups for catalysis. nih.gov
Pistol and Twister RibozymesActive site 2'-OH groupsAtomic MutagenesisElucidated structural versus catalytic roles. nih.govnih.gov

Investigating Mechanistic Aspects of Enzyme-Catalyzed Reactions Involving Nucleic Acids

Enzymes that act on nucleic acids, such as polymerases and nucleases, often interact with specific functional groups on the sugar-phosphate backbone. Replacing a 3'-hydroxyl group with a fluorine atom can serve as a mechanistic probe to understand how these enzymes recognize and process their substrates. nih.gov

The 3'-fluoro modification can act as a chain terminator in RNA synthesis catalyzed by DNA-dependent RNA polymerase. nih.gov This is because the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation process. This property has been utilized to develop tools for DNA sequencing. nih.gov By observing how the fluorinated analog affects the enzyme's activity, researchers can gain insights into the catalytic mechanism. libretexts.org

Construction of Chemically Modified Oligonucleotides for Targeted Research Applications

The phosphoramidite chemistry used for synthesizing oligonucleotides is highly versatile and allows for the incorporation of various modified nucleosides. wikipedia.org this compound serves as a building block for the solid-phase synthesis of DNA and RNA sequences containing a 3'-fluoro-3'-deoxyguanosine at specific positions. broadpharm.comresearchgate.net

This capability enables the creation of custom-designed oligonucleotides for a wide range of research applications. nih.govnih.gov For example, oligonucleotides containing 3'-fluoro modifications can be used as inhibitors of polymerases or as probes in structural biology studies. nih.gov The ability to introduce such modifications with high precision is essential for advancing our understanding of nucleic acid biology. nih.govresearchgate.net

Design of Antisense Oligonucleotides and siRNA for Gene Regulation Studies (excluding therapeutic applications)

The strategic incorporation of this compound into synthetic oligonucleotides is a key strategy in the development of potent research tools for gene regulation studies. Both antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) leverage the principle of complementary base pairing to modulate the expression of specific genes, and the unique properties of 3'-fluoro-modified nucleosides enhance their efficacy and utility in a laboratory setting.

Antisense oligonucleotides are single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the translation of that mRNA into a protein. maplespub.com The introduction of 3'-fluoro modifications can significantly increase the nuclease resistance of these ASOs compared to their unmodified counterparts. This enhanced stability is crucial for their function in cell culture experiments, where they are exposed to cellular nucleases that would otherwise rapidly degrade them. researchgate.netnih.gov The fluorine substitution at the 3' position can also enhance the binding affinity of the ASO for its target mRNA, leading to more potent and specific gene silencing. acs.org This allows researchers to investigate gene function with greater precision and reduced off-target effects.

Similarly, siRNAs, which are double-stranded RNA molecules, utilize the RNA interference (RNAi) pathway to induce the cleavage and degradation of a target mRNA. nih.gov The incorporation of 3'-fluoro-modified nucleotides into siRNA strands can improve their stability and prolong their gene-silencing effects in research applications. While standard siRNAs often have two-nucleotide overhangs at their 3' ends, typically composed of deoxythymidines, research has shown that other nucleotides can be used without compromising silencing activity. nih.gov The use of modified nucleotides like 3'-fluoro-3'-deoxyguanosine can prevent unintended cellular responses that might be triggered by the degradation of the siRNA and the release of its constituent nucleotides. nih.gov This is particularly important when studying sensitive cellular pathways where off-target effects could confound experimental results.

Key Features of 3'-Fluoro-Modified Oligonucleotides in Gene Regulation Research:

FeatureDescriptionResearch Finding
Increased Nuclease Resistance The C-F bond is stronger than the C-H bond, making the 3' position less susceptible to cleavage by cellular nucleases.Modifications such as a 2'-fluoro sugar moiety enhance the stability of oligonucleotides against degradation. researchgate.net
Enhanced Binding Affinity The electronegativity of the fluorine atom can influence the sugar pucker conformation, favoring a geometry that promotes stronger binding to the target RNA.Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides exhibit high affinity and specificity for RNA targets. acs.org
Reduced Off-Target Effects Increased specificity and stability can minimize non-specific interactions and unintended consequences of gene silencing experiments.The use of modified nucleotides can avoid off-target effects caused by the release of degradation products. nih.gov
Prolonged Activity Greater stability leads to a longer half-life within the cell, allowing for more sustained gene knockdown and a wider experimental window.Third-generation antisense oligonucleotides with modifications like LNA show higher stability in biological fluids. nih.gov

Engineering of Aptamers with Enhanced Binding Properties or Specificity

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of target molecules with high affinity and specificity. trilinkbiotech.comnih.gov The incorporation of modified nucleotides, such as those derived from this compound, is a powerful strategy for engineering aptamers with improved characteristics for research and diagnostic purposes.

The introduction of 3'-fluoro modifications can significantly enhance the nuclease resistance of aptamers, a critical feature for their use in biological samples where they are susceptible to degradation. nih.gov This increased stability allows for more robust and reliable performance in various assays. Furthermore, the electronegative fluorine atom can influence the conformational landscape of the aptamer, potentially leading to the formation of unique secondary structures that result in enhanced binding affinity and specificity for the target molecule. researchgate.net

Researchers have demonstrated that the inclusion of fluoro-modified nucleotides can expand the chemical diversity of an aptamer library, increasing the probability of selecting aptamers with superior binding properties during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. trilinkbiotech.com For instance, the use of 2'-fluoro-modified RNA has been shown to be advantageous in the selection of aptamers for various targets. trilinkbiotech.com While the focus here is on 3'-fluoro modifications, the principle of using fluorinated nucleotides to enhance aptamer properties is well-established.

Impact of 3'-Fluoro Modifications on Aptamer Performance:

PropertyEnhancementResearch Finding
Nuclease Resistance Increased stability in biological fluids and cell culture media.3'-end capping with an inverted thymidine (B127349), a common modification, increases resistance to 3'-exonucleases. nih.gov The principle of enhancing stability through modification applies to 3'-fluoro substitutions as well.
Binding Affinity Potential for tighter and more specific binding to the target molecule.Hydrophobically modified aptamers have shown increased binding affinity compared to their natural counterparts. nih.gov Fluorine's unique properties can similarly be leveraged.
Structural Diversity Expands the range of possible three-dimensional conformations.Chemical modifications expand the diversity of possible aptamer conformations and binding interactions. trilinkbiotech.com
Specificity Improved discrimination between the target molecule and other structurally similar molecules.Aptamers are known for their high specificity, which can be further refined through chemical modifications. nih.gov

Probing DNA-Protein Interactions and Nucleic Acid Conformational Dynamics

The study of interactions between DNA and proteins, as well as the dynamic conformational changes within nucleic acids themselves, is fundamental to understanding many cellular processes. The site-specific incorporation of 3'-fluoro-modified nucleotides using this compound provides a powerful tool for these investigations.

The fluorine atom at the 3' position acts as a sensitive and minimally perturbing probe. Its unique nuclear magnetic resonance (NMR) properties, specifically its large chemical shift dispersion and sensitivity to the local electronic environment, make ¹⁹F NMR an excellent technique for monitoring conformational changes in nucleic acids upon protein binding or in response to other stimuli. This allows researchers to gain detailed insights into the structural dynamics of DNA-protein complexes and the allosteric effects that govern their function.

Furthermore, the introduction of a 3'-fluoro group can influence the local conformation of the DNA backbone and sugar pucker. By strategically placing these modified nucleotides within a DNA sequence, researchers can investigate how subtle changes in DNA structure affect protein recognition and binding affinity. This approach is invaluable for dissecting the intricate molecular details of DNA-protein interactions. For example, studies on fluorinated nucleic acids have shown that the fluorine atom can dramatically influence helical structure, even inducing transitions between different DNA forms under physiological conditions. oup.com While this specific study focused on 2'-fluoro modifications, the principle of using fluorine as a conformational probe and influencer is directly applicable to 3'-fluoro substituted oligonucleotides.

Applications of 3'-Fluoro-Modified Oligonucleotides in Structural Biology:

ApplicationTechniqueInformation Gained
DNA-Protein Interaction Studies ¹⁹F NMR SpectroscopyConformational changes in DNA upon protein binding, mapping of binding interfaces, and determination of binding kinetics.
Nucleic Acid Conformational Analysis ¹⁹F NMR Spectroscopy, Circular DichroismProbing local and global changes in DNA and RNA structure, including sugar pucker and backbone torsion angles.
Mechanistic Studies of DNA Enzymes Site-specific modificationInvestigating the role of specific functional groups and conformational states in enzymatic reactions involving nucleic acids.

Future Research Directions and Methodological Innovations

Exploration of Novel Protecting Group Strategies for Streamlined Synthesis of 3'-F-3'-dG(iBu)-2'-phosphoramidite

The efficiency and success of oligonucleotide synthesis are heavily dependent on the protecting groups used for the nucleobases, the sugar hydroxyls, and the phosphate (B84403) backbone. umich.edunih.gov For this compound, the isobutyryl (iBu) group protects the exocyclic amine of guanine (B1146940). While standard protecting groups like iBu are widely used, they often require harsh deprotection conditions, such as prolonged exposure to ammonium (B1175870) hydroxide (B78521) at elevated temperatures. biosearchtech.com These conditions can be detrimental to sensitive modifications or labels incorporated elsewhere in the oligonucleotide. biosearchtech.com

Future research must focus on developing novel protecting group strategies that are orthogonal and can be removed under milder conditions, thereby streamlining the synthesis of complex, modified oligonucleotides containing 3'-F-3'-dG. The ideal protecting group should be stable throughout the synthetic cycles but readily cleavable without compromising the integrity of the 3'-fluoro modification or other sensitive functionalities. umich.edu For instance, the failure to incorporate similar modified nucleosides like 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry highlights the need for alternative N-protecting groups and modified synthetic protocols. researchgate.net

Table 1: Comparison of Protecting Group Strategies for Guanosine (B1672433) Analogs

Protecting Group StrategyDeprotection ConditionsAdvantagesChallenges for 3'-F-3'-dG Synthesis
Standard (e.g., Isobutyryl, iBu) Concentrated Ammonium Hydroxide, heatWell-established chemistry, readily available reagents. biosearchtech.comHarsh conditions may degrade sensitive parts of the oligonucleotide or the 3'-fluoro modification. biosearchtech.com
Ultra-Mild (e.g., dmf-dG) t-butylamine/methanol/water (1:1:2) at room temp.Compatible with sensitive labels like rhodamine dyes. biosearchtech.comRequires specific monomer synthesis; stability during coupling needs rigorous validation.
Photolabile Groups UV Light (e.g., 365 nm)Spatially and temporally controlled deprotection; non-chemical removal.Potential for UV damage to nucleic acids; may require specialized synthesizer modifications.
Enzymatically Cleavable Groups Specific EnzymesExtremely mild and specific conditions.Steric hindrance from the enzyme; ensuring complete removal can be difficult.

The exploration of groups like the 2´-O-tert-butyldithiomethyl (2´-O-DTM), originally developed for RNA synthesis, could provide inspiration for new 3'-position protecting groups that are removed under mild, orthogonal conditions. diva-portal.org

Development of Advanced Spectroscopic and Biophysical Techniques for Characterizing 3'-F-3'-dG-Modified Nucleic Acids

Understanding the precise structural and functional consequences of incorporating 3'-F-3'-dG into DNA or RNA is paramount. The extreme electronegativity and small size of the fluorine atom can alter sugar pucker conformation, local helical geometry, and interactions with enzymes or binding partners. iu.edu While standard techniques provide valuable insights, the development of more advanced and sensitive methods is crucial for a complete characterization.

Furthermore, advanced mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are critical for verifying the integrity of synthesized oligonucleotides. The 2'-fluoro modification has been shown to stabilize the N-glycosidic linkage, preventing the fragmentation often seen with unmodified DNA during MALDI analysis. nih.gov Investigating whether the 3'-fluoro modification confers similar stability is a key research question.

Table 2: Advanced Characterization Techniques for 3'-F-3'-dG-Modified Nucleic Acids

TechniqueInformation ProvidedPotential Advancements for 3'-F-3'-dG Analysis
Circular Dichroism (CD) Spectroscopy Global secondary structure and conformational changes (A-form, B-form, etc.). researchgate.netTime-resolved CD to study folding/unfolding dynamics; coupling with thermal melt analysis for stability assessment. iu.edu
Nuclear Magnetic Resonance (NMR) Atomic-level structure, sugar pucker, base pairing, and dynamics in solution.¹⁹F NMR to directly probe the local environment of the fluorine atom; solid-state NMR for non-crystalline samples. acs.org
X-ray Crystallography High-resolution 3D structure in the solid state. iu.eduCo-crystallization with binding proteins or other molecules to understand interaction interfaces.
Mass Spectrometry (MALDI-MS/ESI-MS) Verification of mass and sequence integrity; analysis of degradation products. nih.govIon mobility-mass spectrometry to separate and analyze different conformational isomers of modified oligonucleotides.
Infrared (IR) Spectroscopy Vibrational information characteristic of helical conformations and base pairing. researchgate.netTwo-dimensional IR (2D-IR) spectroscopy to study ultrafast structural dynamics and couplings between vibrational modes.

Integration of Computational Modeling and Molecular Dynamics Simulations to Predict and Explain 3'-F-3'-dG Impact on Nucleic Acid Structure and Dynamics

Computational methods are indispensable tools for predicting and rationalizing the experimental impact of chemical modifications on nucleic acids. researchgate.netnih.gov Molecular dynamics (MD) simulations, in particular, allow for the investigation of the structure, flexibility, and interaction landscape of modified oligonucleotides at a level of detail often inaccessible by experiment alone. acs.org

Future work will require the development and validation of force field parameters specifically for 3'-fluoro-modified nucleosides to ensure the accuracy of these simulations. acs.org Integrating simulation results with experimental data from techniques like NMR and CD will create a powerful feedback loop, where predictions guide experiments and experimental results refine the computational models. oup.com This integrated approach can elucidate the thermodynamic and kinetic consequences of the modification, explaining observed changes in duplex stability or enzyme recognition.

Table 3: Computational Approaches for Analyzing 3'-F-3'-dG-Modified Nucleic Acids

Computational MethodResearch ObjectiveKey Parameters/Outputs
Molecular Dynamics (MD) Simulation Predict impact on duplex stability, conformation, and flexibility. researchgate.netRMSD, RMSF, sugar pucker distribution, helical parameters, hydrogen bond analysis. dtu.dk
Quantum Mechanics (QM) Calculations Analyze electronic effects of the fluorine atom on the sugar and base.Electron density, electrostatic potential maps, bond strengths.
Free Energy Calculations Quantify the energetic cost/benefit of the modification on binding or folding.Binding free energy (ΔG_bind), potential of mean force (PMF).
Hybrid QM/MM Simulations Model enzymatic reactions or interactions involving the modified nucleotide.Reaction pathways, activation energies, interaction energies.
Coarse-Grained (CG) Modeling Simulate the folding and dynamics of very large nucleic acid systems. researchgate.netLarge-scale conformational transitions, assembly of nanostructures.

Expansion of Research Applications in Emerging Fields Such as Synthetic Biology and DNA Nanotechnology

The unique properties imparted by the 3'-fluoro modification position 3'-F-3'-dG-containing oligonucleotides as valuable tools for emerging fields like synthetic biology and DNA nanotechnology.

In synthetic biology , the goal is to design and construct novel biological systems and circuits. nih.gov A major challenge is the degradation of nucleic acid components by cellular nucleases. The enhanced nuclease resistance often conferred by fluoro modifications could make oligonucleotides containing 3'-F-3'-dG ideal for building more robust and long-lasting genetic circuits, aptamers, or guide RNAs for CRISPR-based systems. iu.edunih.gov The modification could lead to synthetic components with improved in-vivo half-lives, enhancing their therapeutic or diagnostic efficacy. nih.gov

In DNA nanotechnology , researchers use the predictable base-pairing of nucleic acids to construct intricate two- and three-dimensional structures. The stability and rigidity of these nanostructures are critical for their function. The introduction of 3'-F-3'-dG could be used to tune the mechanical properties and thermal stability of DNA origami, walkers, and other nanodevices. iu.eduacs.org The altered sugar pucker and helical parameters resulting from the fluoro modification could be strategically employed to introduce desired kinks or curves into a nanostructure, or to reinforce specific domains against thermal or enzymatic degradation.

Table 4: Potential Applications of 3'-F-3'-dG in Emerging Fields

FieldPotential ApplicationRationale based on 3'-Fluoro Modification
Synthetic Biology Construction of stable synthetic gene circuits. nih.govEnhanced nuclease resistance may increase the in-vivo lifetime of circuit components.
Development of highly stable aptamers for diagnostics and therapeutics.Increased stability could lead to higher binding affinity and longer functional duration. iu.edu
Engineering of more effective guide RNAs for CRISPR systems. nih.govImproved resistance to intracellular degradation could enhance gene editing efficiency.
DNA Nanotechnology Reinforcement of DNA origami structures.Increased thermal and enzymatic stability could make nanostructures more robust for in-vivo or complex-media applications. acs.org
Fine-tuning the geometry of DNA nanodevices.The specific conformational preference induced by the fluoro group could be used as a design element to control shape and function.
Creation of stimuli-responsive nanostructures.The unique electronic properties of fluorine could be exploited to create structures that respond to changes in pH or ionic environment.

Q & A

Basic Research Questions

Q. How can coupling efficiency be optimized for 3'-F-3'-dG(iBu)-2'-phosphoramidite in solid-phase oligonucleotide synthesis?

  • Methodology : Use anhydrous acetonitrile (0.1 M concentration) and extend coupling times to ≥3 minutes, as fluorinated phosphoramidites often require longer reaction times due to steric hindrance from the 3'-F modification . Monitor stepwise yields via trityl cation release assays (UV monitoring at 495 nm) .
  • Troubleshooting : If coupling efficiency drops below 98%, verify moisture levels in solvents (<10 ppm) and reactor inertness (argon purge) to prevent hydrolysis .

Q. What base protection strategies (e.g., iBu) are critical for minimizing side reactions during synthesis?

  • Rationale : The isobutyryl (iBu) group on dG prevents nucleobase oxidation and depurination during acidic detritylation (3% trichloroacetic acid in dichloromethane) . Compare with alternative protections (e.g., DMF or acetyl) that may require harsher deprotection conditions .
  • Validation : Post-synthesis, analyze depurination artifacts via HPLC-MS using a C18 column (gradient: 5–35% acetonitrile in 0.1 M TEAA) .

Q. How should purity and stability be assessed for this phosphoramidite?

  • Analytical Workflow :

  • HPLC : Use a PLRP-S column (150 × 4.6 mm) with 10 mM ammonium acetate (pH 7.0)/acetonitrile gradient. Target ≥98% purity .
  • 31P NMR : Verify absence of phosphonate diester impurities (δ = 140–152 ppm) .
    • Stability : Store at –20°C under argon, with desiccant, to prevent hydrolysis (shelf life: 6–12 months) .

Advanced Research Questions

Q. How does the 3'-F modification influence duplex thermodynamics in antisense oligonucleotides?

  • Experimental Design : Synthesize oligonucleotides with 3'-F-3'-dG(iBu) and measure melting temperatures (Tm) via UV-Vis (260 nm) in PBS. Compare with unmodified duplexes.
  • Findings : Fluorination typically increases Tm by 1–2°C per modification due to enhanced base-stacking but may alter ribose pucker (C3'-endo vs. C2'-endo) . Use circular dichroism (CD) to confirm structural changes .

Q. What strategies mitigate exothermic side reactions during large-scale synthesis?

  • Process Control : Employ a jacketed reactor with temperature monitoring (<25°C) to manage heat from tetrazole-activated coupling. Use slow reagent addition (e.g., 0.1 M phosphoramidite over 10 minutes) .
  • Safety Protocols : Follow NFPA-rated PPE (nitrile gloves, face shield) and ensure fume hood ventilation (≥0.5 m/s) due to flammability risks of acetonitrile .

Q. How can competing deprotection pathways (e.g., iBu vs. 2-cyanoethyl) be resolved?

  • Deprotection Optimization : Use concentrated NH4OH (55°C, 8 hours) for iBu removal, followed by β-elimination of cyanoethyl groups with 0.5 M DBU in acetonitrile .
  • Validation : Analyze by MALDI-TOF MS for accurate mass confirmation and PAGE for truncation products .

Q. What analytical techniques detect fluorine-specific interactions in oligonucleotide-ligand binding?

  • 19F NMR : Monitor chemical shift perturbations (δ = –120 to –220 ppm) to map ligand-binding sites .
  • ITC : Quantify binding entropy/enthalpy changes induced by 3'-F modifications .

Data Contradictions & Resolution

  • Coupling Efficiency vs. Steric Effects : While suggests 3-minute coupling for 2'-F analogs, some studies note reduced efficiency (>5% failure rates) for 3'-F derivatives. Resolve by iterative coupling (2× repeats) with fresh tetrazole .
  • Deprotection Time : recommends 8-hour NH4OH, but reports AMA (65°C, 10 minutes) for faster deprotection. Validate via HPLC-MS to ensure complete iBu removal without strand cleavage .

Key Safety Protocols

  • Handling : Use inert-atmosphere glove boxes (O2 <1 ppm) and conductive containers to prevent static discharge .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA/DOT guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.